L-Cystine hydrochloride
Overview
Description
L-Cysteine hydrochloride, commonly referred to as Cysteine HCl, is a vital component in biochemical research due to its versatile roles . Derived from the naturally occurring amino acid L-cysteine, this compound plays a crucial part in redox reactions, protein structure, cell culture, and antioxidant activity .
Synthesis Analysis
L-Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . The environmental and societal impact of its chemical production has led to the development of more sustainable fermentative L-cysteine production processes with engineered E. coli based on glucose and thiosulfate as a sulfur source .Molecular Structure Analysis
The chemical structure of L-Cysteine consists of a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing a sulfur atom . This unique structure gives L-Cysteine its distinctive properties and allows it to participate in various biochemical reactions .Chemical Reactions Analysis
L-Cysteine hydrochloride plays an important role as a histidine ammonia-lyase inhibitor with the ability to interfere with the action of histidine ammonia-lyase . In chemical reactions, L-cysteine hydrochloride is used as a raw material for the production of S-carboxymethyl-L-cysteine, L-cysteine base, and N-acetyl-L-cysteine .Physical And Chemical Properties Analysis
L-Cystine hydrochloride appears as white to pale yellow solid crystals . It has a relative density of 1.5178 g/cm3 at 20 °C . The melting point ranges from 228-232 °C .Scientific Research Applications
Electrochemical Studies
- Reduction Kinetics : Studies by Ralph, Hitchman, Millington, and Walsh (2005) in Electrochimica Acta and Journal of Electroanalytical Chemistry have explored the kinetics of L-cystine hydrochloride reduction at different types of electrodes. These studies are significant for understanding the electrochemical behavior of L-cystine hydrochloride, providing insights into its potential applications in electrochemistry and materials science (Ralph et al., 2005) (Ralph et al., 2005).
Material Science
- Optical and Laser Applications : L-cystine hydrochloride's potential in developing nonlinear optical (NLO) materials for optical devices has been studied. Selvaraju, Valluvan, Kirubavathi, and Kumararaman (2007) in Optics Communications highlighted its effectiveness as a novel semi-organic NLO material, demonstrating its potential for use in various optical technologies (Selvaraju et al., 2007).
Crystallography and Physical Properties
- Crystal Growth and Properties : Chandran, Paulraj, and Ramasamy (2015) in Spectrochimica Acta have conducted studies on the crystal growth, spectral, optical, laser damage, photoconductivity, and dielectric properties of L-cystine hydrochloride. These studies provide valuable information on its physical and chemicalproperties, which are crucial for its potential applications in crystallography and materials science (Chandran, Paulraj, & Ramasamy, 2015).
Chemical Interactions and Complex Formation
- Complex Formation with Metals : Research by Petrov, Golovnev, and Leshok (2012) in the Journal of Coordination Chemistry studied the complex formation of L-cystine with metal ions, shedding light on its chemical interactions and potential applications in coordination chemistry (Petrov, Golovnev, & Leshok, 2012).
Extraction and Purification Processes
- Extraction from Natural Sources : Studies have been conducted on extracting L-cystine from natural sources like cattle hair and goat bristles. These studies, like the one by Ling (2007) in Leather Science and Engineering and Jie-yu (2002) in Journal of Chemical Industry and Engineering, focus on understanding and optimizing the extraction process, which is vital for industrial applications (Ling, 2007) (Jie-yu, 2002).
Therapeutic Applications and Studies
- Cystinosis Treatment : Makuloluwa and Shams (2018) in Clinical Ophthalmology (Auckland, N.Z.) reviewed the use of cysteamine hydrochloride, derived from L-cystine, in treating corneal cystine crystal deposits in patients with cystinosis, indicating its potential therapeutic applications (Makuloluwa & Shams, 2018).
Biochemical Pathways and Functions
- Gamma-Glutamyl Transpeptidase Pathway : Thompson and Meister (1975) in Proceedings of the National Academy of Sciences of the United States of America discussed the utilization of L-cystine in the gamma-glutamyl transpeptidase-gamma-glutamyl cyclotransferase pathway, highlighting its biochemical significance and potential role in amino acid transport and metabolism (Thompson & Meister, 1975).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2.ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H/t3-,4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCJWNPYGRVHLN-MMALYQPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cystine hydrochloride | |
CAS RN |
30925-07-6, 34760-60-6 | |
Record name | L-Cystine, dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30925-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Cystine, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34760-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Cystine, hydrochloride (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-cystine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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